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Compound of Interest

Compound Name:
2-Chlorooxazolo[5,4-c]pyridine

hydrochloride

CAS No.: 1258650-05-3

Cat. No.: B1421860

Get Quote

Executive Summary & Scientific Rationale
The oxazolo[5,4-c]pyridine ring system is a privileged bicyclic heterocycle in medicinal

chemistry, serving as a bioisostere for purines, imidazopyridines, and quinolines.[1] Its

structural architecture—comprising a pyridine ring fused to an oxazole core—confers unique

electronic properties that are highly exploitable in drug discovery, particularly for kinase

inhibitors (e.g., c-Met, c-Kit) and adenosine receptor antagonists.[1]

This guide provides a comprehensive technical workflow for the functionalization of this

scaffold. Unlike the more common [4,5-b] or [5,4-b] isomers, the [5,4-c] isomer presents

specific synthetic challenges due to the orientation of the pyridine nitrogen relative to the fusion

bond.[1]

Core Reactivity Profile
The scaffold presents two distinct "Zones of Reactivity" that require orthogonal chemical

strategies:
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Zone A (Oxazole C-2): The most acidic position, susceptible to C-H activation, lithiation, and

nucleophilic substitution (if a leaving group like -SMe or -Cl is installed).[1]

Zone B (Pyridine Ring): The pyridine nitrogen (typically at position 6 in systematic

numbering) deactivates the ring toward electrophilic attack but activates ortho/para positions

(C-4 and C-7) for Nucleophilic Aromatic Substitution (SNAr), especially when activated via N-

oxidation.[1]

Structural Definition & Numbering
To ensure experimental precision, we define the numbering system used throughout this

protocol.
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Figure 1: Systematic numbering of the oxazolo[5,4-c]pyridine scaffold. Note that the pyridine

nitrogen is at position 6, making positions 5 and 7 ortho-like and position 4 meta-like, though

electronic effects vary based on substituents.[1]

Synthesis of the Core Scaffold[1]
Before functionalization, the core is typically constructed via the cyclization of 3-amino-4-

hydroxypyridine (or its substituted derivatives).[1]
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Protocol A: De Novo Synthesis via Orthoester
Cyclization
Objective: Synthesis of the unsubstituted oxazolo[5,4-c]pyridine core.[1]

Reagents:

3-Amino-4-hydroxypyridine (1.0 equiv)[1]

Triethyl orthoformate (TEOF) (Excess, solvent/reagent)[1]

p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)[1]

Workflow:

Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-

hydroxypyridine (10 mmol) in Triethyl orthoformate (15 mL).

Catalysis: Add pTSA (0.5 mmol).

Reaction: Heat the mixture to reflux (approx. 146°C) under nitrogen for 4–6 hours. Monitor

by TLC (EtOAc/MeOH 9:1) for the disappearance of the starting aminopyridine.[1]

Workup: Evaporate excess TEOF under reduced pressure.

Purification: The residue is often a solid.[1] Recrystallize from ethanol or purify via flash

column chromatography (DCM/MeOH) to yield the product.

Critical Note: If a C-2 substituent (e.g., methyl, phenyl) is required, replace TEOF with the

corresponding triethyl orthoester (e.g., triethyl orthoacetate) or use the carboxylic acid + PPA

(Polyphosphoric Acid) method.[1]

Functionalization Strategies
Strategy 1: C-2 Functionalization via C-H Activation
Direct arylation at the C-2 position is the most efficient route to generate diverse libraries for

SAR (Structure-Activity Relationship) studies.[1]
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Protocol B: Pd-Catalyzed C-H Arylation
Mechanism: The oxazole C-2 proton is acidic (pKa ~20), allowing for base-assisted metalation

followed by cross-coupling.[1]

Reagents:

Oxazolo[5,4-c]pyridine (1.0 equiv)[1][2]

Aryl Iodide (Ar-I) (1.2 equiv)[1]

Catalyst: Pd(OAc)₂ (5-10 mol%)[1]

Ligand: PPh₃ or XPhos (10-20 mol%)[1]

Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)[1]

Solvent: DMF or Dioxane (anhydrous)[1]

Step-by-Step Protocol:

Inerting: Flame-dry a Schlenk tube and cool under argon.

Loading: Add oxazolo[5,4-c]pyridine (0.5 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (5.6 mg),

Ligand (11 mg), and Cs₂CO₃ (325 mg).

Solvation: Add anhydrous DMF (3 mL) via syringe.

Degassing: Sparge with argon for 10 minutes.

Reaction: Seal the tube and heat to 110°C for 12–16 hours.

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove

DMF.[1] Dry organic layer over Na₂SO₄.[1][3]

Isolation: Concentrate and purify via silica gel chromatography (Gradient: 0-5% MeOH in

DCM).

Data Table: Optimization Parameters
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Parameter Standard Condition
Optimization for Sterically
Hindered Aryl Iodides

Catalyst Pd(OAc)₂ Pd(dppf)Cl₂ or Pd₂dba₃

Ligand PPh₃
XPhos or PCy₃ (electron-rich

phosphines)

Base Cs₂CO₃ K₃PO₄ (milder, better solubility)

Temp 110°C 130°C (microwave irradiation)

Strategy 2: Pyridine Ring Functionalization (SNAr)
Functionalizing the pyridine ring (C-4, C-7) typically requires an activating group (N-oxide) or a

pre-installed halogen.[1]

Protocol C: N-Oxidation and Chlorination (The Boekelheide
Sequence)
Objective: Install a chlorine atom at C-4 or C-7 to enable subsequent SNAr reactions with

amines.[1]

Workflow Diagram:

Oxazolo[5,4-c]pyridine mCPBA
DCM, RT N-Oxide Intermediate POCl3

Reflux 4/7-Chloro Derivative

Click to download full resolution via product page

Figure 2: Activation of the pyridine ring via N-oxidation followed by chlorination.[1]

Detailed Steps:

N-Oxidation:

Dissolve oxazolo[5,4-c]pyridine (1.0 equiv) in DCM.

Add m-CPBA (1.2–1.5 equiv) portion-wise at 0°C.[1]
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Stir at RT for 3–6 hours.

Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.[1] Isolate the N-oxide.[1]

Chlorination (Rearrangement):

Dissolve the N-oxide in POCl₃ (excess, acts as solvent).[1]

Heat to reflux (105°C) for 2–4 hours.

Caution: Quench carefully by pouring onto ice/water (exothermic!).[1] Neutralize with

NaHCO₃.[1]

Extract with DCM.[1] The product is typically a mixture of 4-chloro and 7-chloro isomers

(regioselectivity depends on C-2 substituents).[1] Separation by chromatography is

required.[1]

Protocol D: SNAr Displacement
Objective: Synthesize amino-derivatives (common in kinase inhibitors).

Reagents:

Chloro-oxazolo[5,4-c]pyridine (from Protocol C)[1]

Primary/Secondary Amine (e.g., Morpholine, Aniline)[1]

Base: DIPEA or K₂CO₃[1]

Solvent: DMSO or NMP[1]

Procedure:

Mix the chloro-heterocycle (0.2 mmol) and amine (0.24 mmol) in DMSO (1 mL).

Add DIPEA (0.4 mmol).

Heat to 80–100°C for 2–8 hours.
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Pour into water; the product often precipitates.[1] If not, extract with EtOAc.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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